2,2-dimethyl-N-[2-phenyl-1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a complex organic compound that features a benzimidazole ring fused with a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind with high affinity to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-propanol:
Propanoic acid, 2,2-dimethyl-:
Uniqueness
What sets 2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE apart is its unique combination of the benzimidazole ring and the propanamide group, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C23H29N3O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-phenyl-1-(1-propylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H29N3O/c1-5-15-26-20-14-10-9-13-18(20)24-21(26)19(25-22(27)23(2,3)4)16-17-11-7-6-8-12-17/h6-14,19H,5,15-16H2,1-4H3,(H,25,27) |
InChI Key |
GQPJYNDYEKYPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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